(S)-MG132

描述

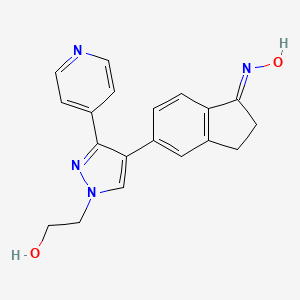

(S)-MG132 is a compound belonging to the family of proteasome inhibitors. It is a peptide aldehyde that is used in various scientific research applications, such as in vivo and in vitro experiments. It is known to be a potent inhibitor of the proteasome, a complex of proteins that are responsible for the degradation of proteins in cells. The compound has been used in research to study the effects of proteasome inhibition on various biological processes, such as cell cycle regulation, apoptosis, and protein synthesis. In addition, (S)-MG132 has been used to study the effects of proteasome inhibition on various diseases, including cancer, neurodegenerative disorders, and autoimmune diseases.

科学研究应用

Application in Virology

Field

Virology

Summary

MG-132 has been studied for its potential to inhibit viral proteases, particularly in the context of SARS-CoV-2 research. It targets the main protease of the virus, Mpro/3CLpro, which is crucial for viral replication.

Methods

Researchers used structural and biochemical analyses, including X-ray diffraction and docking studies, to investigate the binding mode of MG-132 to the viral protease and human Cathepsin-L .

Results

MG-132 was found to fit well into the Mpro active site, forming a covalent bond with Cys145. It inhibited Cathepsin-L with nanomolar potency and Mpro with micromolar potency, suggesting its potential as a scaffold for developing double-inhibitors .

Application in Cancer Research

Field

Cancer Research

Summary

In cancer research, MG-132 has been utilized to sensitize TRAIL-resistant prostate cancer cells by activating c-Fos/c-Jun heterodimers and repressing c-FLIP(L), which are involved in apoptosis regulation .

Methods

The study involved treating prostate cancer cells with MG-132 and analyzing the effects on protein expression related to apoptosis.

Results

The treatment with MG-132 resulted in the activation of specific proteins that led to increased sensitivity of cancer cells to apoptosis, providing insights into overcoming drug resistance in cancer therapy .

Application in Neuroscience

Field

Neuroscience

Methods

Hippocampal slices were exposed to glutamate, and the levels of FMRP, a protein associated with synaptic plasticity, were measured in the presence and absence of MG-132.

Results

MG-132 prevented the glutamate-induced downregulation of FMRP and the subsequent synaptic activation of prolonged epileptiform discharges, highlighting its role in modulating neuronal plasticity .

Application in Cell Biology

Field

Cell Biology

Summary

MG-132 is used in cell biology to study the ubiquitin-proteasome pathway, which is essential for protein degradation and regulation within cells .

Methods

Cell cultures are treated with MG-132 to inhibit the proteasome, and the effects on protein stability and expression are observed.

Results

The inhibition leads to the accumulation of ubiquitinated proteins and affects various cellular processes, including cell-cycle progression and apoptosis .

Application in Biochemistry

Field

Biochemistry

Summary

In biochemistry, MG-132 serves as a tool to investigate the proteasome’s role in protein turnover and the stress response of cells .

Methods

Biochemical assays are conducted to measure the proteasome activity in the presence of MG-132, using fluorogenic substrates that mimic natural proteasome targets.

Results

MG-132 has been shown to prevent the degradation of proteasome substrates and induce the expression of heat shock proteins and ER chaperones, which are part of the cell’s defense mechanism against stress .

Application in Pharmacology

Field

Pharmacology

Summary

MG-132 has pharmacological significance in studying the mechanisms of drug action and resistance, especially concerning proteasome inhibitors used in treatments .

Methods

Pharmacological models use MG-132 to explore the dynamics of proteasome inhibition and its effects on drug efficacy and resistance mechanisms.

Results

Studies have demonstrated that MG-132 can modulate the activity of key signaling pathways, such as NF-κB, which is implicated in inflammation and cancer .

These applications showcase the versatility of MG-132 as a research tool across various scientific fields, providing valuable insights into cellular processes and potential therapeutic strategies.

Application in Immunology

Field

Immunology

Summary

MG-132 has been used to study the regulation of immune responses, particularly the role of the ubiquitin-proteasome system in antigen processing and presentation .

Methods

Immunological assays often involve treating immune cells with MG-132 and monitoring the expression of major histocompatibility complex (MHC) molecules, as well as the presentation of antigenic peptides.

Application in Molecular Biology

Field

Molecular Biology

Summary

In molecular biology, MG-132 is utilized to dissect the mechanisms of protein degradation, especially the selective degradation of misfolded proteins .

Methods

Techniques such as Western blotting and immunoprecipitation are used to detect the accumulation of ubiquitinated proteins in cells treated with MG-132.

Results

Studies have revealed that MG-132 treatment leads to the stabilization of proteins that are normally rapidly degraded, providing insights into the quality control mechanisms of the cell .

Application in Developmental Biology

Field

Developmental Biology

Summary

MG-132 has been applied to investigate the role of the ubiquitin-proteasome pathway in the development and differentiation of various organisms and cell types .

Methods

Developmental biologists use MG-132 to inhibit proteasome activity in embryonic or stem cell cultures and observe the effects on cell differentiation pathways.

Results

The inhibition of the proteasome by MG-132 has been shown to alter the differentiation of cells, affecting the development of specific tissues and organs .

Application in Pharmacokinetics

Field

Pharmacokinetics

Summary

MG-132 is studied for its pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME) profile, to understand its behavior in biological systems .

Methods

ADME studies involve administering MG-132 to animal models or cell cultures and measuring its concentration in various tissues over time using techniques like mass spectrometry.

Results

These studies help in determining the half-life of MG-132, its bioavailability, and its potential interactions with other drugs, which are critical for its use in therapeutic settings .

Application in Proteomics

Field

Proteomics

Summary

Proteomics research uses MG-132 to study the global changes in the proteome upon proteasome inhibition, which can reveal the dynamics of protein turnover .

Methods

Mass spectrometry-based proteomics is employed to quantify the changes in protein levels in cells treated with MG-132, alongside bioinformatics tools to analyze the data.

Results

This approach has identified numerous proteins whose degradation is regulated by the proteasome, shedding light on the complexity of cellular protein homeostasis .

Application in Drug Discovery

Field

Drug Discovery

Summary

MG-132 serves as a lead compound in the discovery of new proteasome inhibitors with therapeutic potential for diseases such as cancer and neurodegenerative disorders .

Methods

High-throughput screening of chemical libraries, in combination with MG-132, is conducted to find compounds with enhanced specificity and potency against the proteasome.

Results

The screening has led to the identification of novel inhibitors that can serve as starting points for the development of drugs with improved pharmacological profiles .

These additional applications further demonstrate the broad utility of MG-132 in scientific research, contributing to our understanding of cellular processes and the development of new therapeutic strategies.

Application in Nanotechnology and Cancer Research

Field

Nanotechnology and Cancer Research

Summary

A study investigated the combined effect of reduced graphene oxide (rGO) and MG-132 on breast cancer cell lines, focusing on the induction of apoptosis through oxidative stress .

Methods

The research involved treating ZR-75-1 and MDA-MB-231 breast cancer cell lines with rGO, MG-132, or a combination of both. The study measured cytotoxicity, apoptosis, necrosis, and caspase activity.

Results

The combination induced time- and dose-dependent cytotoxicity, increased apoptosis and necrosis, and activated caspase-8 and caspase-9. Changes in mitochondrial ultrastructure and oxidative stress were also observed, suggesting the activation of both mitochondrial and receptor apoptosis pathways .

Application in Stem Cell Research

Field

Stem Cell Research

Summary

MG-132 has been used to study its effects on neural stem cell (NSC) proliferation and toxicity. The research aimed to understand the role of proteasome inhibition in NSC behavior .

Methods

NSCs were treated with MG-132, and the proliferation was assessed. Additionally, the differentiation culture conditions were modified to observe the percentage of neurons.

Results

Proteasome inhibition with MG-132 reduced NSC proliferation and was toxic to NSCs. Interestingly, the treatment increased the percentage of neurons under both proliferation and differentiation conditions .

Application in Molecular Pharmacology

Field

Molecular Pharmacology

Summary

MG-132 has been characterized for its dual inhibition against SARS-CoV-2 main protease (Mpro/3CLpro) and human Cathepsin-L, providing a scaffold for the development of double-inhibitors .

Methods

The study utilized structural and biochemical analyses, including X-ray diffraction and docking studies, to characterize the binding mode of MG-132.

Results

The data showed that MG-132 fits well into the Mpro active site, forming a covalent bond with Cys145, and inhibits Cathepsin-L with nanomolar potency, suggesting its potential in antiviral strategies .

属性

IUPAC Name |

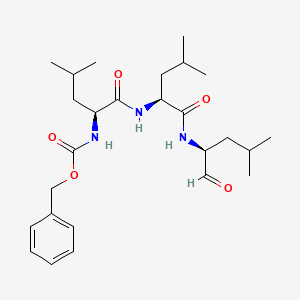

benzyl N-[(2S)-4-methyl-1-[[(2S)-4-methyl-1-[[(2S)-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H41N3O5/c1-17(2)12-21(15-30)27-24(31)22(13-18(3)4)28-25(32)23(14-19(5)6)29-26(33)34-16-20-10-8-7-9-11-20/h7-11,15,17-19,21-23H,12-14,16H2,1-6H3,(H,27,31)(H,28,32)(H,29,33)/t21-,22-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZYWCYJVHRLUCT-VABKMULXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C=O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C=O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H41N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3042639 | |

| Record name | MG132 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3042639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

475.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Z-Leu-leu-leu-al | |

CAS RN |

133407-82-6 | |

| Record name | N-[(Phenylmethoxy)carbonyl]-L-leucyl-N-[(1S)-1-formyl-3-methylbutyl]-L-leucinamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133407-82-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyloxycarbonylleucyl-leucyl-leucine aldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133407826 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MG132 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3042639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MG 132 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MG-132 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RF1P63GW3K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

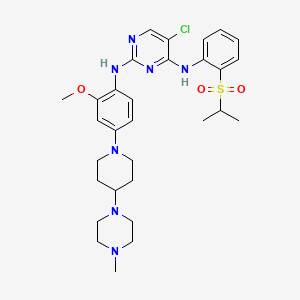

![alpha-[Amino[(4-aminophenyl)thio]methylene]-2-(trifluoromethyl)benzeneacetonitrile](/img/structure/B1683924.png)

![N-tert-butyl-3-[(5-methyl-2-{[4-(4-methylpiperazin-1-yl)phenyl]amino}pyrimidin-4-yl)amino]benzenesulfonamide](/img/structure/B1683925.png)